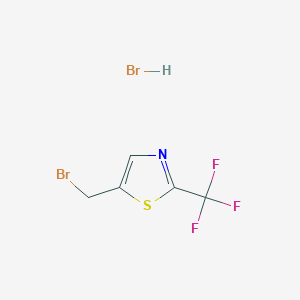
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide is a chemical compound that features a thiazole ring substituted with bromomethyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide typically involves the bromination of 2-(trifluoromethyl)thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can act as a reactive site for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-(trifluoromethyl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
5-(Chloromethyl)-2-(trifluoromethyl)thiazole: Similar structure but with a chloromethyl group, which may have different reactivity and biological properties.
Uniqueness
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The bromomethyl group provides a reactive site for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Eigenschaften
Molekularformel |
C5H4Br2F3NS |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H3BrF3NS.BrH/c6-1-3-2-10-4(11-3)5(7,8)9;/h2H,1H2;1H |
InChI-Schlüssel |
WHSAHOHGGRMPOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C(F)(F)F)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



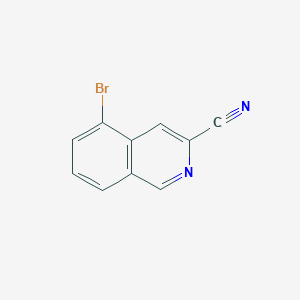
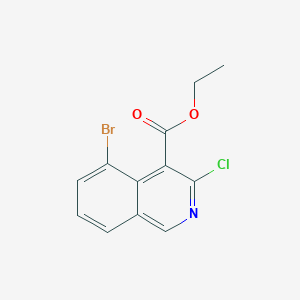
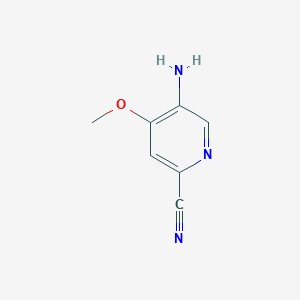
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
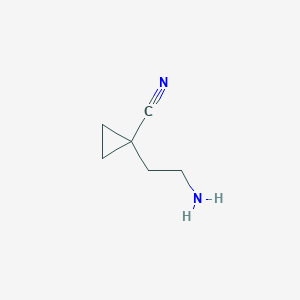

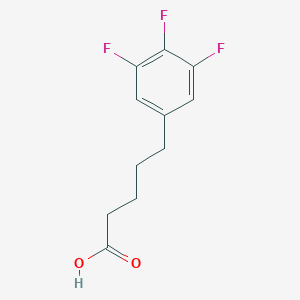
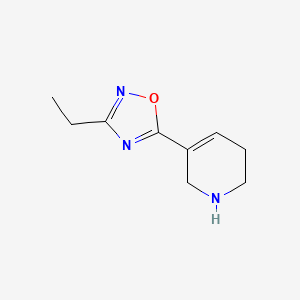

![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
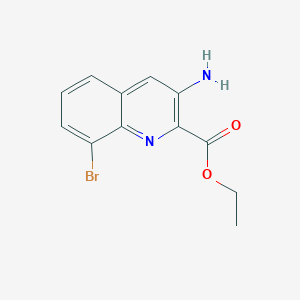
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
